molecular formula C21H24FN3O5 B2405768 7-(4-Acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 955283-66-6

7-(4-Acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2405768
CAS No.: 955283-66-6
M. Wt: 417.437
InChI Key: CBEJXCSPOSIEGW-UHFFFAOYSA-N
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Description

This fluoroquinolone derivative features a cyclopropyl group at position 1, a fluorine atom at position 6, and a methoxy group at position 8. Its distinct piperazine modification—a 4-acetyl-3-methyl substituent—enhances lipophilicity and target affinity compared to simpler piperazine analogs . The 8-methoxy group is a hallmark of advanced fluoroquinolones, improving DNA gyrase/topoisomerase IV inhibition while reducing phototoxicity risks . The compound’s molecular formula is C19H22FN3O4, with a molecular weight of 375.39 g/mol .

Properties

IUPAC Name

7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5/c1-11-9-23(6-7-24(11)12(2)26)18-16(22)8-14-17(20(18)30-3)25(13-4-5-13)10-15(19(14)27)21(28)29/h8,10-11,13H,4-7,9H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEJXCSPOSIEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, which is known for its broad-spectrum antimicrobial activity. This article reviews its biological activities, focusing on its antibacterial and antitubercular properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H22FN3O4
  • Molecular Weight : 387.4 g/mol
  • IUPAC Name : 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Antibacterial Properties

A series of studies have evaluated the antibacterial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mM)
Staphylococcus aureus ATCC 292130.44
Escherichia coli ATCC 259220.80

These results suggest that the compound exhibits significant antibacterial properties, outperforming many standard antibiotics such as ciprofloxacin in certain assays .

Antitubercular Activity

In vitro studies have shown that derivatives of this compound possess antitubercular activity against Mycobacterium tuberculosis. The MIC values for several derivatives ranged from 7.32 to 136.10 mM, with some compounds demonstrating promising activity .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various analogues of this compound and evaluated their biological activities. Notably, compound 3f was highlighted for its low MIC values against both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development .
  • Comparative Studies : In comparative studies with other fluoroquinolones, certain derivatives showed enhanced activity against resistant strains of bacteria, suggesting a potential pathway for addressing antibiotic resistance in clinical settings .
  • Cytotoxicity Studies : While assessing the cytotoxic effects on mammalian cells, it was found that some derivatives exhibited low toxicity profiles, making them suitable candidates for further pharmacological development .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. The following table summarizes key findings from various research articles:

Study ReferenceType of CancerMethodologyKey Findings
Breast Cancer (MCF-7)MTT AssayCompounds demonstrated significant anticancer activity compared to Doxorubicin.
Various Cancers (HCT-116, MCF-7)In vitro Screening10 active compounds with IC50 values ranging from 1.9–7.52 μg/mL against HCT-116; 17 active compounds with IC50 values from 2.3–6.62 μg/mL against MCF-7.
Anticancer MechanismsMolecular DockingDemonstrated binding affinity to human thymidylate synthase, indicating potential for targeted therapy.

Mechanisms of Action
The anticancer effects are attributed to multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Some derivatives inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation.
  • Induction of Apoptosis : The compounds promote programmed cell death in cancer cells, enhancing their therapeutic efficacy.
  • Tubulin Polymerization Inhibition : By disrupting microtubule formation, these compounds can hinder cancer cell division.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis and other bacterial strains.

Study ReferenceType of ActivityMethodologyKey Findings
Antimycobacterial ActivityIn vitro TestingShowed effectiveness against various strains of Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment.
Antibacterial ActivityComparative StudiesSome analogs exhibited significant antibacterial effects, indicating their utility in treating bacterial infections.

Mechanisms of Action
The antimicrobial activity is believed to stem from:

  • Inhibition of Bacterial DNA Gyrase : Similar to fluoroquinolones, this compound may interfere with bacterial DNA replication.
  • Cell Membrane Disruption : Certain derivatives can compromise bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 7) Position 8 Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Acetyl-3-methylpiperazin-1-yl Methoxy C19H22FN3O4 375.39 Enhanced metabolic stability; balanced lipophilicity
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 3-Methylpiperazin-1-yl Methoxy C19H22FN3O4 375.39 Reduced acetyl group; lower solubility in acidic media
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid 4-Ethylpiperazin-1-yl Trifluoromethyl C20H21F4N3O3 427.39 Increased hydrophobicity; potential for broader Gram-negative coverage
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Azepan-3-ylamino (7-membered) Chloro C20H23ClFN3O3 407.87 Azepane ring increases steric bulk; regioisomer of besifloxacin
7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 3-Aminopyrrolidin-1-yl Methoxy C19H21FN4O4 388.40 Pyrrolidine substitution improves solubility but reduces plasma stability

Bioactivity and Pharmacokinetic Insights

  • Target Compound vs. 3-Methylpiperazine Analog : The acetyl group in the target compound mitigates rapid hepatic metabolism observed in the 3-methylpiperazine analog, extending half-life .
  • Trifluoromethyl vs. Methoxy at Position 8 : The trifluoromethyl group (in the CF3-modified analog) enhances penetration into biofilms but increases renal clearance due to higher hydrophobicity .
  • Piperazine vs. Azepane : Azepane-containing derivatives (e.g., besifloxacin regioisomer) show reduced potency against Streptococcus pneumoniae due to altered binding to topoisomerase IV .

Research Findings and Clinical Implications

  • Antibacterial Spectrum : The 8-methoxy group in the target compound confers superior activity against Staphylococcus aureus (MIC90 ≤ 0.5 µg/mL) compared to chloro or trifluoromethyl analogs (MIC90 ≥ 2 µg/mL) .
  • Solubility and Stability : Crystalline forms of related compounds (e.g., methane sulfonate salts) exhibit improved photostability and water solubility, critical for IV formulations .
  • Toxicity Profile : The acetylated piperazine moiety reduces hERG channel binding (IC50 > 50 µM), lowering cardiac toxicity risks compared to ethylpiperazine derivatives .

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